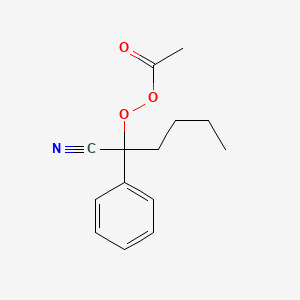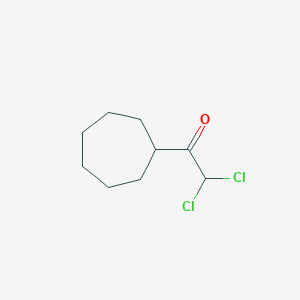
2,2-Dichloro-1-cycloheptylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-cycloheptylethan-1-one is an organic compound characterized by the presence of a cycloheptane ring substituted with two chlorine atoms and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-cycloheptylethan-1-one typically involves the chlorination of cycloheptanone. One common method includes the reaction of cycloheptanone with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2,2-Dichloro-1-cycloheptylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,2-dichlorocycloheptanecarboxylic acid.
Reduction: Formation of 2,2-dichloro-1-cycloheptylethanol.
Substitution: Formation of various substituted cycloheptane derivatives.
科学研究应用
2,2-Dichloro-1-cycloheptylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Dichloro-1-cycloheptylethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 2,2-Dichlorocyclohexanone
- 2,2-Dichlorocyclopentanone
- 2,2-Dichlorocyclooctanone
Uniqueness
2,2-Dichloro-1-cycloheptylethan-1-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- and five-membered ring analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
74451-65-3 |
|---|---|
分子式 |
C9H14Cl2O |
分子量 |
209.11 g/mol |
IUPAC 名称 |
2,2-dichloro-1-cycloheptylethanone |
InChI |
InChI=1S/C9H14Cl2O/c10-9(11)8(12)7-5-3-1-2-4-6-7/h7,9H,1-6H2 |
InChI 键 |
LMUWUXGRZBZMJM-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


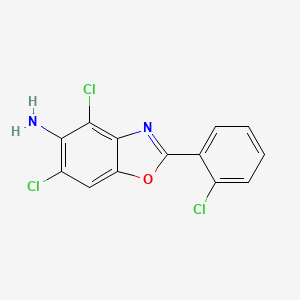

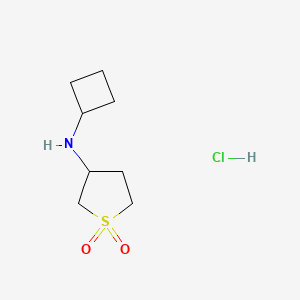

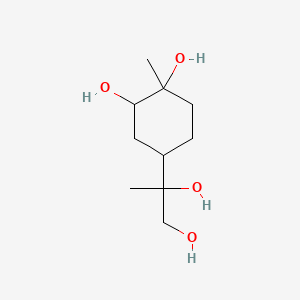
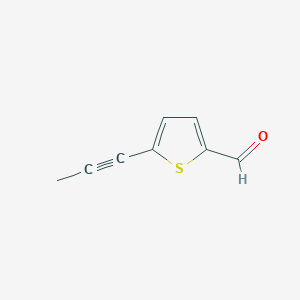
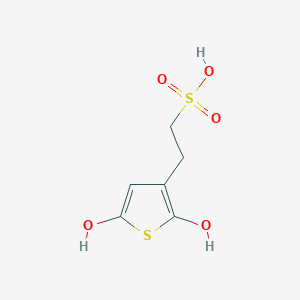
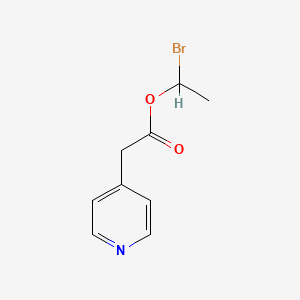
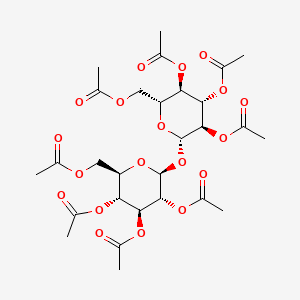
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
